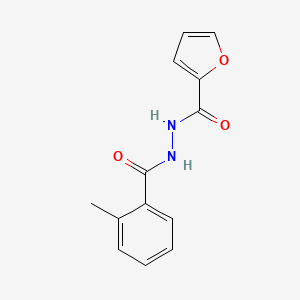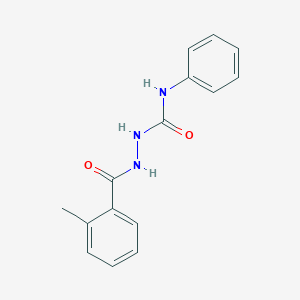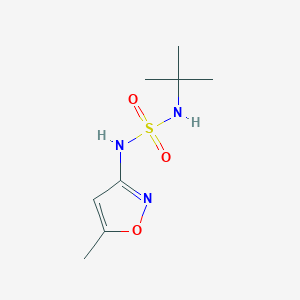
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic that is commonly used in the treatment of bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 253.3 g/mol. This compound is synthesized by the reaction of 5-methyl-3-isoxazolecarboxylic acid with tert-butylamine and sulfur trioxide.
Mechanism of Action
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. Folic acid is essential for bacterial growth, and the inhibition of its synthesis leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the production of cytokines. It has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole is a commonly used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity. However, it is important to note that it can have side effects on certain cell types and may not be suitable for all experiments. Additionally, its use in animal studies may be limited due to its potential toxicity.
Future Directions
There are several future directions for the study of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole. One area of interest is the development of new formulations and delivery methods to enhance its efficacy and reduce its toxicity. Another area of interest is the study of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders.
In conclusion, N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole is a widely used antibiotic that has been extensively studied for its antibacterial properties. Its mechanism of action involves the inhibition of folic acid synthesis, which is essential for bacterial growth. While it has several advantages for use in laboratory experiments, its potential toxicity should be carefully considered. There are several future directions for the study of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole, including the development of new formulations and its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with tert-butylamine and sulfur trioxide. The reaction is carried out at a temperature of 80-90°C for 4-6 hours. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(tert-butyl)-N'-(5-methyl-3-isoxazolyl)sulfamidezole has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. It works by inhibiting the synthesis of folic acid, which is essential for bacterial growth.
properties
IUPAC Name |
N-(tert-butylsulfamoyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-6-5-7(9-14-6)10-15(12,13)11-8(2,3)4/h5,11H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIHHEKAUYTKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5621505.png)
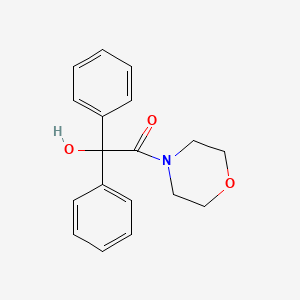

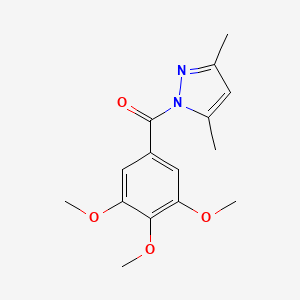
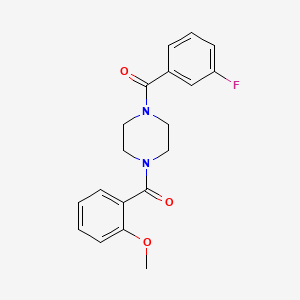
![7-{[2-(trifluoromethyl)phenyl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621559.png)
![N-({1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5621562.png)
![7-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5621570.png)
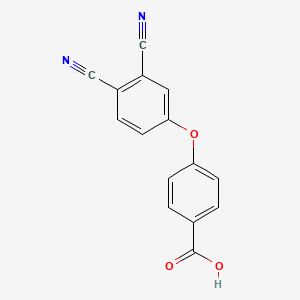
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}chromane-3-carboxamide](/img/structure/B5621591.png)
![2-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-piperidin-1-ylbenzamide](/img/structure/B5621598.png)
![5-fluoro-N,N-dimethyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5621610.png)
